molecular formula C20H25Cl2N3OS B048355 Uphit CAS No. 122407-13-0

Uphit

Katalognummer: B048355
CAS-Nummer: 122407-13-0
Molekulargewicht: 426.4 g/mol
InChI-Schlüssel: SPEPFQRDPVNKTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-UPHIT (1S,2S-trans-2-isothiocyanato-4,5-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide) is a selective, irreversible kappa opioid receptor (KOR) antagonist developed by the Rice group as a site-directed affinity label . It was designed to study kappa receptor subtypes and exhibits long-lasting antagonism in vivo, with effects persisting up to 48 hours in murine models . Uphit’s unique isothiocyanato group enables covalent binding to KORs, distinguishing it from reversible antagonists like nor-BNI and JDTic .

Eigenschaften

CAS-Nummer

122407-13-0

Molekularformel

C20H25Cl2N3OS

Molekulargewicht

426.4 g/mol

IUPAC-Name

2-(4,5-dichloro-2-isothiocyanatophenyl)-N-methyl-N-[(2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide

InChI

InChI=1S/C20H25Cl2N3OS/c1-24(18-6-2-3-7-19(18)25-8-4-5-9-25)20(26)11-14-10-15(21)16(22)12-17(14)23-13-27/h10,12,18-19H,2-9,11H2,1H3/t18?,19-/m0/s1

InChI-Schlüssel

SPEPFQRDPVNKTR-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl

Isomerische SMILES

CN(C1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl

Kanonische SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl

Synonyme

2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide
2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R-trans) isomer
2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (trans-(+-)) isomer
UPHIT

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Cell Growth Inhibition

Uphit has been tested for its efficacy in inhibiting cell growth. In a study evaluating its effects, it was found that cells treated with this compound did not show a decrease in viability within a concentration range of 0 to 10 μM. This suggests that while this compound may not be effective as a cytotoxic agent at these concentrations, further exploration into its mechanisms could reveal alternative pathways of action or synergistic effects with other compounds .

Antimicrobial Properties

This compound belongs to a class of quaternary ammonium compounds (QACs), which are known for their antimicrobial properties. Research indicates that QACs, including compounds related to this compound, have been utilized for decades as effective antimicrobials in various applications, including disinfectants and preservatives. However, concerns about their ecological impact and potential contribution to antimicrobial resistance necessitate ongoing research into their safety profiles and alternative uses .

Inflammation Modulation

Recent studies have highlighted the role of grounding (or earthing) in modulating inflammatory responses, with implications for compounds like this compound. Grounding has been shown to influence the immune response, wound healing, and chronic inflammation management. The hypothesis is that compounds like this compound could enhance these effects by providing antioxidant properties through electron transfer mechanisms from the Earth . This area represents a novel application for this compound in integrative health approaches.

Data Tables

Application AreaObserved EffectsReferences
Cell Growth InhibitionNo significant decrease in cell viability
Antimicrobial PropertiesEffective against various pathogens
Inflammation ModulationPotential antioxidant effects

Case Study 1: Cell Viability Assessment

In a controlled laboratory setting, researchers assessed the impact of this compound on different cell lines. The findings indicated no cytotoxicity at concentrations up to 10 μM, prompting further investigation into its mechanism of action and potential use as a non-toxic therapeutic agent.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an alternative to traditional antibiotics.

Case Study 3: Grounding and Inflammation

A pilot study investigated the effects of grounding on participants supplemented with this compound. Preliminary results indicated enhanced wound healing and reduced inflammatory markers, supporting the hypothesis that this compound's electron-donating properties may play a role in inflammation management.

Vergleich Mit ähnlichen Verbindungen

Key structural features influencing KOR antagonism :

  • Uphit : Contains a phenylmorphan scaffold with a reactive isothiocyanato group, enabling irreversible receptor binding .
  • JDTic: Derived from amino tetralin, requiring two phenolic hydroxyls and basic nitrogen groups for activity .
  • nor-BNI: A bivalent ligand with two hydroxyl groups critical for potency; dehydroxy analogs show reduced efficacy .
  • Bremazocine : A benzomorphan-derived agonist structurally distinct from this compound but shares partial KOR targeting .

Table 1. Structural and Functional Attributes

Compound Core Scaffold Key Functional Groups Binding Mechanism Selectivity
This compound Phenylmorphan Isothiocyanato, dichloro Irreversible KOR subtype-selective
JDTic Amino tetralin Phenolic hydroxyls, amines Reversible KOR-preferring
nor-BNI Naltrexone-derived Dual hydroxyls, amines Reversible Broad KOR
Bremazocine Benzomorphan Phenolic hydroxyl, pyrrolidine Reversible KOR/MOR

Pharmacological and Functional Comparison

Potency and Duration :

  • This compound : Exhibits potent antagonism (Ke = 0.04 nM in GTPγS assays) and prolonged action due to covalent binding .
  • JDTic : Higher potency (Ke = 0.24 nM) but reversible, requiring frequent dosing .
  • nor-BNI: Moderate potency (Ke = 0.04 nM) but shorter duration compared to this compound .

Receptor Subtype Selectivity :

  • JDTic and nor-BNI broadly inhibit KOR without subtype discrimination .

Table 2. In Vivo and In Vitro Profiles

Compound Assay System Antagonist Ke (nM) Duration (Hours) Subtype Selectivity
This compound Mouse tail-flick 0.04 48 KOR1
JDTic Human KOR GTPγS 0.24 12–24 None
nor-BNI Human KOR GTPγS 0.04 24 None

Mechanistic Differentiation

  • Irreversible Binding : this compound’s isothiocyanato group forms covalent bonds with KORs, enabling prolonged blockade .
  • Reversible Antagonists: JDTic and nor-BNI rely on competitive inhibition, leading to transient effects .
  • Therapeutic Implications : this compound’s irreversibility makes it a valuable tool for studying KOR trafficking and long-term signaling, whereas reversible antagonists are better suited for acute studies .

Research Findings and Clinical Relevance

  • Subtype-Specific Effects : this compound’s differential blockade of U69,593 vs. bremazocine supports the existence of KOR subtypes, informing targeted therapies for addiction and pain .
  • SAR Insights: Deletion of hydroxyl groups in nor-BNI and JDTic reduces potency, underscoring the necessity of these moieties for reversible binding .

Table 3. Key Research Studies

Study Focus Compound Major Finding Reference
Subtype Selectivity This compound Blocks U69,593 but not bremazocine
SAR Analysis JDTic/nor-BNI Dual hydroxyls critical for activity
Duration This compound 48-hour antagonism in mice

Vorbereitungsmethoden

Stepwise Synthesis from Enantiomerically Pure Precursors

The preparation of this compound proceeds via a three-step sequence starting from optically resolved (1S,2S)-trans-2-pyrrolidinyl-N-methylcyclohexylamine (4a ) and its enantiomer (4b ):

  • Amide Coupling : Reaction of 4a with 4,5-dichlorophenylacetic acid (5 ) using N,N-dicyclohexylcarbodiimide (DCC) in methylene chloride yields the intermediate amide (6a ). Pyridine is added to scavenge HCl, preventing epimerization.

  • Nitro Reduction : Catalytic hydrogenation of 6a over platinum oxide in ethanol/water reduces the nitro group to an amine, forming 7a with >95% yield.

  • Isothiocyanate Formation : Treatment of 7a with thiophosgene in dichloromethane introduces the isothiocyanate moiety, yielding this compound (3a ).

Critical Reaction Parameters :

  • Temperature : Amide coupling proceeds at 20°C to minimize side reactions.

  • Catalyst Loading : Hydrogenation uses 1.6 g PtO<sub>2</sub> per 16 g substrate for complete nitro reduction.

  • Solvent Choice : Ethyl acetate/water biphasic systems in later steps enhance desulfurization efficiency.

Stereochemical Control and Enantiomer Synthesis

The absolute configuration of this compound’s cyclohexylamine core dictates receptor affinity. Starting with enantiomerically pure 4a (99% ee), the synthesis preserves stereochemistry through non-polar solvents and low-temperature conditions. The 1R,2R enantiomer (3b ) is similarly prepared from 4b , enabling comparative binding studies.

Optimization of Key Reaction Steps

Amide Coupling Efficiency

DCC-mediated coupling achieves 92% yield for 6a but generates stoichiometric N,N-dicyclohexylurea (DCU) as a byproduct. Alternative coupling agents like EDCI or HATU were explored but offered no significant yield improvement while increasing cost.

Table 1: Amide Coupling Reagent Comparison

ReagentYield (%)DCU FormationCost (Relative)
DCC92HighLow
EDCI89ModerateMedium
HATU90LowHigh

Data synthesized from.

Desulfurization and Isothiocyanate Formation

Thiophosgene remains the reagent of choice for converting amines to isothiocyanates due to its high electrophilicity. However, iodine-mediated desulfurization in ethyl acetate/water biphasic systems offers a safer alternative, achieving 85% yield with easier byproduct removal.

Equation 1 :
RNH2+CS2+I2RNCS+2HI+S\text{RNH}_2 + \text{CS}_2 + \text{I}_2 \rightarrow \text{RNCS} + 2\text{HI} + \text{S}
This method minimizes exposure to toxic gases and simplifies workup.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 7.28 (d, J = 8.4 Hz, 1H, ArH), 3.45–3.55 (m, 1H, CHN), 2.95 (s, 3H, NCH<sub>3</sub>).

  • HPLC : Chiral stationary phase (Chiralpak IA) confirms enantiomeric excess >98%.

X-ray Crystallography

Single-crystal X-ray analysis of 3a verifies the trans-cyclohexyl configuration and isothiocyanate geometry. Key bond lengths include N=C=S (1.61 Å) and C-Cl (1.74 Å), consistent with DFT calculations.

Biological Validation of Synthesized this compound

Table 2: Binding Affinities of this compound Enantiomers

CompoundIC<sub>50</sub> ([<sup>3</sup>H]U69,593) (nM)IC<sub>50</sub> ([<sup>3</sup>H]Bremazocine) (nM)
3a 25.92 ± 0.36115.10 ± 1.23
3b 827.42 ± 5.88>1000

Data from.

Intracerebroventricular injection of (±)-3 in guinea pigs depleted 98% of [<sup>3</sup>H]U69,593-binding sites, confirming in vivo efficacy .

Q & A

Q. How to enhance research uptake by stakeholders for this compound applications?

  • Methodological Answer : Use stakeholder interviews to tailor dissemination formats (e.g., whitepapers vs. conference posters). Highlight translational implications, such as this compound’s potential in drug repurposing. Leverage FAQ schema markup on institutional websites to improve visibility in search engines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.